molecular formula C3H3N5O B15326569 5-(Azidomethyl)-1,2,4-oxadiazole

5-(Azidomethyl)-1,2,4-oxadiazole

Cat. No.: B15326569
M. Wt: 125.09 g/mol
InChI Key: ZDQHGXMCIUESOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azidomethyl)-1,2,4-oxadiazole is an organic compound that features an azide group attached to a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields, including materials science, medicinal chemistry, and organic synthesis. The presence of the azide group makes it highly reactive and useful in click chemistry reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 5-(chloromethyl)-1,2,4-oxadiazole, is reacted with sodium azide under mild conditions to replace the chlorine atom with an azide group .

Industrial Production Methods

While specific industrial production methods for 5-(Azidomethyl)-1,2,4-oxadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the highly reactive azide group.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    CuAAC: Copper(I) catalysts, alkyne substrates, and mild reaction conditions.

    Reduction: Triphenylphosphine, lithium aluminum hydride, or other reducing agents.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    1,2,3-Triazoles: Formed via CuAAC reactions.

    Amines: Formed via reduction of the azide group.

    Substituted Derivatives: Formed via nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-1,2,4-oxadiazole primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and bioactive. Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azidomethyl)-1,2,4-oxadiazole is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical properties and reactivity compared to other azide-containing compounds. Its ability to participate in click chemistry and form stable triazoles makes it particularly valuable in various applications.

Properties

IUPAC Name

5-(azidomethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N5O/c4-8-6-1-3-5-2-7-9-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQHGXMCIUESOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=N1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.